4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid
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Overview
Description
4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid is a heterocyclic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol This compound features a pyridine ring and a pyrrole ring, both of which are fused to a carboxylic acid group
Mechanism of Action
Mode of Action
Based on its structural similarity to other pyridine and pyrrole derivatives, it may interact with its targets through hydrogen bonding or π-π stacking interactions . These interactions can lead to changes in the conformation or activity of the target molecules, potentially influencing biological processes .
Biochemical Pathways
Pyridine and pyrrole derivatives are known to participate in various biochemical processes, including signal transduction, enzymatic reactions, and molecular transport
Pharmacokinetics
Its solubility in water suggests that it may be absorbed in the gastrointestinal tract and distributed throughout the body . The compound’s metabolism and excretion pathways are currently unknown and would require further investigation.
Result of Action
Given its structural features, it may influence cellular processes by interacting with various targets, potentially leading to changes in cell signaling, metabolism, or other cellular functions .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “4-(Pyridin-4-yl)-1H-pyrrole-3-carboxylic acid”. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-pyridin-4-yl-1H-pyrrole-3-carboxylic acid typically involves the reaction of pyridinecarboxaldehyde, ethyl acetoacetate, and ammonium acetate in ethanol under reflux conditions for about 8 hours . The reaction mixture is then concentrated under vacuum and recrystallized from ethanol to obtain the desired product as a white solid.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine and pyrrole rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products:
Oxidation: N-oxides of the pyridine or pyrrole rings.
Reduction: Alcohols or aldehydes derived from the carboxylic acid group.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical sensors.
Comparison with Similar Compounds
Pyrrolidine: A saturated five-membered nitrogen heterocycle known for its use in medicinal chemistry.
Pyrrolo[3,4-c]pyridine: A related compound with potential biological activities.
Uniqueness: 4-Pyridin-4-yl-1H-pyrrole-3-carboxylic acid is unique due to its combination of pyridine and pyrrole rings fused to a carboxylic acid group. This structure imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
IUPAC Name |
4-pyridin-4-yl-1H-pyrrole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)9-6-12-5-8(9)7-1-3-11-4-2-7/h1-6,12H,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEZPLIJUGSJTCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CNC=C2C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364013 |
Source
|
Record name | 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197774-71-3 |
Source
|
Record name | 4-pyridin-4-yl-1H-pyrrole-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00364013 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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